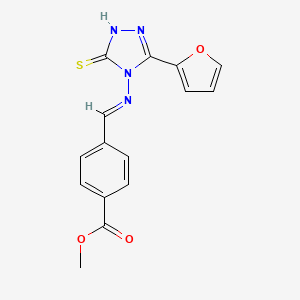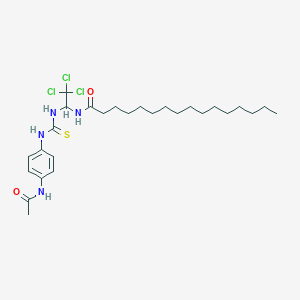![molecular formula C31H28ClN3O2S2 B11977364 (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977364.png)
(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-[(3-{4-[(2-Cloro-bencil)oxi]fenil}-1-fenil-1H-pirazol-4-YL)metilen]-3-pentil-2-tioxo-1,3-tiazolidin-4-ona es una compleja molécula orgánica con aplicaciones potenciales en varios campos científicos. Este compuesto presenta un núcleo de tiazolidinona, un anillo de pirazol y una porción de éter de clorobencilo, lo que lo convierte en un tema de interés para los investigadores en química medicinal y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-[(3-{4-[(2-Cloro-bencil)oxi]fenil}-1-fenil-1H-pirazol-4-YL)metilen]-3-pentil-2-tioxo-1,3-tiazolidin-4-ona generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de tiazolidinona, seguido de la introducción del anillo de pirazol y el grupo éter de clorobencilo. Los pasos clave incluyen:
Formación del núcleo de tiazolidinona: Esto se logra mediante la reacción de una amina adecuada con disulfuro de carbono y un haluro de alquilo en condiciones básicas.
Síntesis del anillo de pirazol: El anillo de pirazol se sintetiza a través de la condensación de hidracina con una cetona α,β-insaturada.
Introducción del grupo éter de clorobencilo: Este paso implica la reacción del intermedio de pirazol con cloruro de 2-clorobencilo en presencia de una base.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto (5Z)-5-[(3-{4-[(2-Cloro-bencil)oxi]fenil}-1-fenil-1H-pirazol-4-YL)metilen]-3-pentil-2-tioxo-1,3-tiazolidin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo tioxo puede oxidarse a una sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina utilizando agentes reductores como el paladio sobre carbono (Pd / C) y el gas hidrógeno.
Sustitución: El grupo éter de clorobencilo puede sufrir reacciones de sustitución nucleófila con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Paladio sobre carbono (Pd / C), gas hidrógeno.
Sustitución: Aminas, tioles, bases como hidruro de sodio (NaH).
Productos principales
Oxidación: Formación de derivados de sulfona.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de éter sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su potencial como bloque de construcción para moléculas más complejas. Su estructura única permite la exploración de nuevas vías sintéticas y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, (5Z)-5-[(3-{4-[(2-Cloro-bencil)oxi]fenil}-1-fenil-1H-pirazol-4-YL)metilen]-3-pentil-2-tioxo-1,3-tiazolidin-4-ona se investiga por su potencial como molécula bioactiva. Puede exhibir propiedades antimicrobianas, antifúngicas o anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, este compuesto se explora por su potencial terapéutico. Su capacidad para interactuar con objetivos biológicos podría conducir al desarrollo de nuevos productos farmacéuticos para tratar diversas enfermedades.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos. Su estructura química única permite la creación de materiales con características de rendimiento mejoradas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-[(3-{4-[(2-Cloro-bencil)oxi]fenil}-1-fenil-1H-pirazol-4-YL)metilen]-3-pentil-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y conduciendo a una respuesta biológica. Por ejemplo, podría inhibir la actividad de una enzima clave involucrada en la proliferación celular, lo que lleva a efectos anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
- (5Z)-5-[(3-{4-[(2-Bromo-bencil)oxi]fenil}-1-fenil-1H-pirazol-4-YL)metilen]-3-pentil-2-tioxo-1,3-tiazolidin-4-ona
- (5Z)-5-[(3-{4-[(2-Fluoro-bencil)oxi]fenil}-1-fenil-1H-pirazol-4-YL)metilen]-3-pentil-2-tioxo-1,3-tiazolidin-4-ona
Singularidad
La singularidad de (5Z)-5-[(3-{4-[(2-Cloro-bencil)oxi]fenil}-1-fenil-1H-pirazol-4-YL)metilen]-3-pentil-2-tioxo-1,3-tiazolidin-4-ona radica en su patrón de sustitución específico y la presencia del grupo éter de clorobencilo. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C31H28ClN3O2S2 |
|---|---|
Peso molecular |
574.2 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H28ClN3O2S2/c1-2-3-9-18-34-30(36)28(39-31(34)38)19-24-20-35(25-11-5-4-6-12-25)33-29(24)22-14-16-26(17-15-22)37-21-23-10-7-8-13-27(23)32/h4-8,10-17,19-20H,2-3,9,18,21H2,1H3/b28-19- |
Clave InChI |
GJWBIXPQIGWDPX-USHMODERSA-N |
SMILES isomérico |
CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)/SC1=S |
SMILES canónico |
CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11977282.png)


![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11977301.png)

![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11977311.png)
![(3Z)-1-benzyl-5-bromo-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11977312.png)
![(Z)-2-(1,3-benzothiazol-2-yl)-1-{2,4-bis[(2,2-dimethylpropanoyl)oxy]-5-ethylphenyl}ethenyl pivalate](/img/structure/B11977322.png)
![methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11977334.png)
![4-(7,9-Dichloro-5-cyclohexyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B11977335.png)

![5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11977343.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977348.png)
![5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11977358.png)
